N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea
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Overview
Description
N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea is a synthetic organic compound characterized by the presence of cyclohexyl, difluorophenyl, and isopropyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea typically involves the reaction of cyclohexylamine, 2,4-difluoroaniline, and isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of Intermediate: Cyclohexylamine reacts with isopropyl isocyanate to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 2,4-difluoroaniline under suitable conditions to yield N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl ring, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(2,4-difluorophenyl)urea
- N-cyclohexyl-N’-(2,4-difluorophenyl)ethanediamide
- N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide
Uniqueness
N-cyclohexyl-N’-(2,4-difluorophenyl)-N-isopropylurea is unique due to the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclohexyl-3-(2,4-difluorophenyl)-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O/c1-11(2)20(13-6-4-3-5-7-13)16(21)19-15-9-8-12(17)10-14(15)18/h8-11,13H,3-7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWDDFSEVFQCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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